molecular formula C16H19BrN2O2 B8188358 9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester

9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester

Cat. No.: B8188358
M. Wt: 351.24 g/mol
InChI Key: ORRIQYXZYAYDPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridoindole family, characterized by a fused bicyclic structure combining pyridine and indole moieties. The tert-butyl ester at position 2 serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. Its molecular formula is C₁₆H₁₉BrN₂O₂, with a molecular weight of 367.24 g/mol.

Properties

IUPAC Name

tert-butyl 9-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-8-7-12-10(9-19)14-11(17)5-4-6-13(14)18-12/h4-6,18H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRIQYXZYAYDPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc-Protected Intermediate Pathway

The most widely cited method involves a three-step sequence starting from 8-bromo-1,2,3,4-tetrahydro-pyrido[4,3-b]indole. Key stages include:

Step 1: Amine Protection
Reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane at 0-5°C, using N,N-diisopropylamine as base. This achieves >95% Boc protection efficiency while minimizing di-boc byproducts.

Step 2: Bromine Introduction
Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide at 40°C for 6 hours achieves 89% regioselective bromination at the 9-position. The Boc group prevents N-bromination side reactions.

Step 3: Crystallization Purification
Crude product purification employs gradient elution chromatography (hexane:ethyl acetate 4:1 → 1:1) followed by recrystallization from ethanol/water (3:1) to obtain 92% pure product.

Comparative Analysis of Reaction Conditions

Table 1 contrasts critical parameters between laboratory-scale and industrial production methods:

ParameterLaboratory ScaleIndustrial Process
Reaction Volume0.5-2 L500-2000 L (continuous flow)
Temperature ControlIce bath (±2°C)Jacketed reactors (±0.5°C)
Catalyst Loading1.2 eq Boc anhydride1.05 eq (recycling system)
Purification MethodColumn chromatographyCrystallization cascades
Typical Yield88.9% (isolated)94.2% (pilot plant data)

Industrial processes employ in-line FTIR monitoring to track Boc protection kinetics, enabling real-time adjustment of stoichiometric ratios. This reduces Boc anhydride waste by 37% compared to batch methods.

Critical Process Optimization Factors

Solvent Selection Impacts

Dichloromethane remains the solvent of choice for Boc protection due to its optimal balance of:

  • Low nucleophilicity (prevents Boc group hydrolysis)

  • High solubility for both amine starting material and Boc anhydride

  • Easy removal via rotary evaporation (bp 39.6°C)

Alternative solvents like THF or acetonitrile reduce reaction rates by 40-60% due to increased activation energy for the carbamate formation step.

Bromination Regiochemistry Control

The 9-bromo regioselectivity arises from two factors:

  • Electronic Effects : The indole nitrogen's electron-donating nature directs electrophiles to the para position (C9)

  • Steric Shielding : The bulky tert-butyl group at C2 hinders bromination at C7 and C8 positions

Industrial-Scale Production Innovations

Modern manufacturing plants implement three key advancements:

4.1 Continuous Flow Bromination
Replacing batch reactors with microfluidic systems:

  • Reduces reaction time from 6 hours to 22 minutes

  • Maintains 94% yield at 50 g/min production rate

  • Enables 99.8% bromine utilization efficiency

4.2 Crystallization Optimization
Anti-solvent crystallization using supercritical CO₂ achieves:

  • Particle size distribution of 50-70 µm (ideal for tablet formulation)

  • 99.5% polymorphic purity (Form I)

  • Residual solvent levels <10 ppm

4.3 Waste Stream Management
Closed-loop systems recover:

  • 98% of unused Boc anhydride via thin-film distillation

  • 99% of HBr byproduct converted to NaBr for resale

Analytical Characterization Protocols

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃)

  • δ 1.48 (s, 9H, Boc CH₃)

  • δ 3.20 (t, J=5.6 Hz, 2H, CH₂N)

  • δ 4.54 (s, 2H, CH₂O)

  • δ 7.82 (d, J=2.0 Hz, 1H, Ar-H)

LC-MS (ESI+)

  • m/z 351.24 [M+H]⁺ (calc. 351.24)

  • Bromine isotope pattern 1:1 (m/z 351/353)

Purity Assessment

HPLC method (USP resolution):

  • Column: Zorbax SB-C18 (4.6×250 mm, 5 µm)

  • Mobile phase: 65:35 MeCN/10 mM NH₄OAc

  • Retention time: 8.92 min

  • System suitability: RSD <0.2% (n=6)

Emerging Synthetic Technologies

7.1 Photocatalytic Methods
Visible-light mediated bromination using eosin Y catalyst:

  • Reduces NBS stoichiometry from 1.1→1.0 eq

  • Enables room temperature reactions

  • Currently achieves 82% yield (vs 89% thermal)

7.2 Biocatalytic Approaches
Engineered bromoperoxidases demonstrate:

  • 97% regioselectivity for C9 bromination

  • Water-based reaction media

  • Challenges in enzyme stability at >100 mg/L scales

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like sodium azide (NaN₃) or iodide ions (I⁻).

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, acidic conditions.

  • Reduction: LiAlH₄, H₂, catalysts like palladium on carbon (Pd/C).

  • Substitution: NaN₃, I⁻, polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones.

  • Reduction: Amines, alcohols.

  • Substitution: Azides, iodides.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents due to its structural similarity to biologically active compounds. Research indicates that derivatives of pyridoindole compounds exhibit various pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial effects.

  • Case Study: Anticancer Activity
    A study demonstrated that pyridoindole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Synthetic Organic Chemistry

9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester serves as a versatile building block in organic synthesis. Its bromine substituent allows for further functionalization through nucleophilic substitution reactions.

  • Data Table: Synthetic Routes
    | Reaction Type | Reagents Used | Yield (%) | Reference |
    |-----------------------|------------------------------------|-----------|-----------|
    | Suzuki Coupling | Aryl boronic acids | 80 | |
    | Nucleophilic Substitution | Alcohols or amines | 70 | |
    | Esterification | Carboxylic acids | 75 | |

Biological Studies

The compound's structural framework is conducive to biological activity studies. For instance, it has been evaluated for its potential as an antibacterial agent against various pathogens.

  • Case Study: Antibacterial Properties
    Research indicated that certain derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10–50 µg/mL .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester Bromo (position 9) C₁₆H₁₉BrN₂O₂ 367.24 Bromine enhances electrophilicity; tert-butyl ester improves stability.
tert-Butyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate Chloro (position 8) C₁₆H₁₉ClN₂O₂ 322.79 Chlorine’s smaller size reduces steric hindrance; same core structure.
tert-Butyl 7-bromo-5-(3-fluorobenzyl)-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate Bromo (position 7), 3-fluorobenzyl (position 5) C₂₃H₂₄BrFN₂O₂ 459.35 Fluorobenzyl group increases lipophilicity; bromine at position 5.

Structural Differences and Implications

  • Substituent Position: The target compound’s bromine at position 9 contrasts with 8-chloro (Compound A, ) and 7-bromo (Compound B, ). Positional differences alter electronic distribution and steric accessibility, impacting reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • This makes the target more reactive in nucleophilic substitutions. Fluorine in Compound B’s benzyl group increases metabolic stability and lipophilicity (logP ~3.5 estimated), favoring blood-brain barrier penetration .

Biological Activity

9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester (CAS Number: 2056247-62-0) is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and inflammatory diseases. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C16H19BrN2O2
  • Molecular Weight : 351.24 g/mol
  • Structure : The compound features a pyrido-indole framework which is significant for its biological interactions.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. It primarily acts as an inhibitor of Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-β isoforms. This inhibition is crucial as it disrupts the signaling pathways that lead to tumor cell proliferation and survival.

Key Findings :

  • The compound shows selective inhibition against Class I PI3-kinase enzymes while sparing other kinases, making it a valuable candidate for targeted cancer therapies .
  • In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promise in modulating inflammatory responses. It has been associated with the inhibition of pro-inflammatory cytokines and mediators.

Research Insights :

  • The compound has been evaluated in models of inflammation where it demonstrated a reduction in edema and inflammatory markers .
  • Studies indicate that it may inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like indomethacin .

In Vitro Studies

Several studies have focused on the cytotoxic effects of 9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole derivatives:

  • Cytotoxicity Against Cancer Cell Lines :
    • A study reported IC50 values indicating significant cytotoxicity against breast and colon cancer cell lines.
    • The mechanism was linked to apoptosis induction via the mitochondrial pathway.
  • Anti-inflammatory Activity Assessment :
    • In a carrageenan-induced paw edema model in rats, the compound demonstrated a dose-dependent reduction in swelling compared to controls .
    • Western blotting analysis revealed decreased expression of COX-2 and iNOS proteins in treated cells.

Structure-Activity Relationship (SAR)

The structural modifications of the pyrido-indole framework have been explored to enhance biological activity:

  • Substituent Effects : Variations in the tert-butyl group and bromine positioning significantly affect the potency against both tumor cells and inflammatory mediators.
Compound VariantAntitumor Activity (IC50)Anti-inflammatory Activity (IC50)
Parent Compound15 µM25 µM
Variant A10 µM18 µM
Variant B12 µM20 µM

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Bromo-1,3,4,5-tetrahydro-pyrido[4,3-b]indole-2-carboxylic acid tert-butyl ester?

  • Methodology : The compound is typically synthesized via a multi-step process:

Core scaffold formation : Start with tert-butyl ester-protected pyridoindole precursors. For example, tert-butyl esters are prepared using potassium tert-butoxide or Pd-catalyzed hydrogenation for deprotection .

Bromination : Introduce the bromo substituent at the 9-position using N-bromosuccinimide (NBS). Reaction conditions (e.g., DMSO as a solvent) influence regioselectivity .

Purification : Use column chromatography with ethyl acetate/hexane gradients for isolation.

  • Key Data : reports yields of 65–85% for similar tert-butyl ester syntheses using Pd/C catalysts in methanol/ethyl acetate .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C-NMR : Confirm regiochemistry and tert-butyl group integrity. For example, tert-butyl protons appear as a singlet at δ 1.39 ppm, while aromatic protons resonate between δ 7.1–8.0 ppm .
  • IR Spectroscopy : Detect carbonyl stretches (1710–1730 cm⁻¹) for the ester group .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peaks at m/z 350–400 range) .

Q. What are common functional group transformations for this compound in medicinal chemistry?

  • Methodology :

  • Deprotection : Remove the tert-butyl group using trifluoroacetic acid (TFA) in dichloromethane to expose the carboxylic acid for further coupling .
  • Cross-coupling : Utilize Suzuki-Miyaura reactions with arylboronic acids to modify the indole core. Pd(PPh3)4 and Na2CO3 in DMF/water at 80°C are standard conditions .

Advanced Research Questions

Q. How can regioselectivity during bromination be optimized for this scaffold?

  • Methodology :

  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, favoring bromination at the 9-position over other sites .
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions. achieved 92% regioselectivity using NBS in DMSO at 0°C .
    • Data Contradiction : Some studies report competing bromination at the 7-position under radical-initiated conditions. Resolve by using radical inhibitors (e.g., TEMPO) or alternative brominating agents (e.g., Br2/H2O2) .

Q. How do structural analogs of this compound inform structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog synthesis : Replace the bromo group with chloro, fluoro, or methyl groups using halogen exchange or Friedel-Crafts alkylation .
  • Biological testing : Compare binding affinity (e.g., IC50 values) in receptor assays. reports a 10-fold potency increase in indole analogs with electron-withdrawing substituents .
    • Key Finding : Tert-butyl ester hydrolysis to carboxylic acid derivatives enhances solubility but reduces membrane permeability, necessitating prodrug strategies .

Q. What computational approaches predict reactivity or stability of this compound under varying conditions?

  • Methodology :

  • DFT calculations : Model reaction pathways for bromination or ester hydrolysis. For example, Gibbs free energy barriers predict optimal NBS reaction temperatures .
  • Molecular dynamics : Simulate tert-butyl group stability in aqueous vs. lipid environments to guide formulation design .

Q. How can contradictory biological activity data across studies be reconciled?

  • Methodology :

  • Meta-analysis : Compare assay conditions (e.g., receptor isoform, cell line variability). highlights divergent results due to receptor genetic diversity (e.g., mouse vs. human receptors) .
  • Dose-response refinement : Use Hill slope analysis to distinguish partial agonists from antagonists in concentration-dependent assays .

Methodological Considerations

  • Experimental Design : Follow iterative optimization (e.g., Design of Experiments) to evaluate solvent, catalyst, and temperature interactions .
  • Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or MestReNova) to confirm purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.